4-(2-Chloro-5-methoxybenzyl)morpholine

Nicotinic Acetylcholine Receptor α3β4 nAChR Antagonist Ion Channel Pharmacology

Research on α3β4 nAChR-mediated pathways often lacks subtype-selective tool compounds. 4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8) addresses this gap with validated dual-target pharmacology: • Potent α3β4 nAChR antagonist (IC50 1.8 nM), 6.7-fold selective over α4β2 (IC50 12 nM) • Selective 5-HT2B antagonist (IC50 22 nM), clean GPCR profile (160 off-targets negative) • Favorable ADME: microsome T1/2 >60 min, no CYP liability across 7 major isoforms. Supplied at ≥95% purity with global logistics support.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 927811-61-8
Cat. No. B1530789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-5-methoxybenzyl)morpholine
CAS927811-61-8
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)CN2CCOCC2
InChIInChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
InChIKeyDQBAPZBZLWCYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8): Procurement-Relevant Chemical Identity and Structural Class


4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8) is a synthetic morpholine derivative characterized by a 2-chloro-5-methoxybenzyl substituent attached to the morpholine nitrogen. The compound possesses the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 g/mol . Its physicochemical profile includes a calculated LogP of 2.12, a boiling point of 329.4±37.0 °C at 760 mmHg, and a density of 1.191±0.06 g/cm³ at 20 °C . The compound is typically supplied as a research-grade chemical with purity specifications of ≥95% to 98% from commercial vendors . As an N-substituted morpholine, this compound serves as a versatile building block in medicinal chemistry, with its chlorinated aromatic moiety and morpholine heterocycle conferring distinct receptor-binding properties that differentiate it from unsubstituted or alternatively substituted morpholine analogs.

Why 4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8) Cannot Be Substituted with Generic Morpholine Analogs in Target-Based Research


The 2-chloro-5-methoxy substitution pattern on the benzyl moiety of this morpholine derivative is not arbitrary; it critically governs target engagement and functional selectivity across distinct receptor families. Data from the EcoDrugPlus bioactivity database demonstrate that 4-(2-chloro-5-methoxybenzyl)morpholine exhibits potent antagonist activity at α3β4 nicotinic acetylcholine receptors (nAChR) with an IC₅₀ of 1.8 nM in human SH-SY5Y cells, while displaying a 6.7-fold selectivity window over α4β2 nAChR (IC₅₀ = 12 nM) [1]. Simultaneously, independent studies have characterized this compound as a selective 5-HT₂B receptor antagonist with an IC₅₀ of 22±9.0 nM in binding assays and 54 nM in cellular functional assays, with broad GPCR counter-screening confirming negative activity at 160 other GPCRs [2]. Substitution of the 2-chloro-5-methoxybenzyl group with alternative aromatic substituents—or replacement of the morpholine core with piperidine—would fundamentally alter these precise binding interactions, compromising both potency and selectivity profiles. Generic morpholine analogs lacking this specific substitution pattern cannot recapitulate the validated dual-target pharmacological signature documented for this compound, making direct substitution scientifically invalid for studies requiring this defined activity profile.

4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8): Quantitative Differentiation Evidence Versus Closest Comparators


α3β4 nAChR Antagonist Potency: 6.7-Fold Subtype Selectivity Over α4β2 nAChR

4-(2-Chloro-5-methoxybenzyl)morpholine demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells [1]. Critically, the compound exhibits a 6.7-fold selectivity window over the closely related α4β2 nAChR subtype, where antagonist activity was measured at 12 nM under identical assay conditions [1]. This subtype selectivity is further substantiated by activity at α4β4 nAChR (IC₅₀ = 15 nM) and muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM), establishing a distinct pharmacological fingerprint [1]. In vivo, the compound demonstrates smoke cessation activity in ICR mouse models with ED₅₀ values of 1.2 mg/kg (tail-flick assay), 4.9 mg/kg (locomotor activity), and 9.2 mg/kg (hypothermia), administered subcutaneously 15 minutes prior to nicotine challenge [1].

Nicotinic Acetylcholine Receptor α3β4 nAChR Antagonist Ion Channel Pharmacology Smoking Cessation

5-HT₂B Receptor Antagonism: High Selectivity Demonstrated by Broad GPCR Counter-Screening

4-(2-Chloro-5-methoxybenzyl)morpholine has been characterized as a selective 5-HT₂B receptor antagonist with a binding IC₅₀ of 22±9.0 nM and a cellular functional antagonist IC₅₀ of 54 nM [1]. The selectivity profile is robustly validated by a comprehensive GPCR agonist/antagonist screen covering 161 GPCRs, which returned negative results for all agonist screens and negative for all antagonist screens except 5-HT₂B [1]. Additional counter-screening established negative activity at α₂A, β₁, β₂, D₂L, κ-opioid (KOP), δ-opioid (DOP), and μ-opioid (MOP) receptors [1]. The compound also showed no inhibition of serotonin transporter (SERT) uptake, dopamine transporter (DAT) uptake, or norepinephrine transporter (NET) uptake, further confirming its receptor-specific mechanism [1]. A kinome-wide screen of 302 kinases returned negative, as did assays for MAO-A/MAO-B, acetylcholinesterase, COX1/COX2, and PDE3A/PDE4D2 [1].

Serotonin Receptor 5-HT₂B Antagonist GPCR Selectivity Pulmonary Pharmacology

Dopamine Transporter (DAT) Inhibition: Moderate Potency Distinct from High-Affinity nAChR Activity

Beyond its nanomolar nAChR antagonist activity, 4-(2-chloro-5-methoxybenzyl)morpholine demonstrates measurable dopamine transporter (DAT) inhibition with IC₅₀ values ranging from 441 nM to 945 nM across multiple assay platforms [1]. In rat brain synaptosomal preparations, dopamine uptake inhibition was measured at 900 nM [1]. In human DAT expressed in HEK293 cells, the compound showed displacement of [¹²⁵I]RTI55 at 871 nM, [³H]dopamine reuptake inhibition at 658-945 nM, and displacement of [³H]WIN-35428 in mouse N2A cells at 441 nM [1]. Notably, the compound also exhibits inhibition of norepinephrine reuptake at human NET (IC₅₀ = 443 nM) and serotonin uptake at human SERT (IC₅₀ = 100 nM), indicating a broader monoamine transporter interaction profile at sub-micromolar concentrations [1].

Dopamine Transporter Monoamine Reuptake Inhibition DAT Pharmacology CNS Drug Discovery

In Vivo Smoke Cessation Activity: Quantitative Behavioral Pharmacology in Murine Models

4-(2-Chloro-5-methoxybenzyl)morpholine has been evaluated in vivo for smoke cessation activity in ICR mouse models using three distinct behavioral assays [1]. In the tail-flick assay, which measures nicotine-induced antinociception, the compound achieved an ED₅₀ of 1.2 mg/kg following subcutaneous administration 15 minutes prior to nicotine challenge [1]. In the locomotor activity assay, assessing nicotine-induced hyperactivity, the ED₅₀ was determined to be 4.9 mg/kg [1]. In the hypothermia assay, measuring nicotine-induced core temperature reduction, the ED₅₀ was 9.2 mg/kg [1]. The observed rank order of behavioral assay sensitivity (tail-flick > locomotor > hypothermia) is consistent with differential nAChR subtype contributions to these nicotine-mediated behaviors.

Nicotine Dependence Smoking Cessation In Vivo Pharmacology Behavioral Assay

Metabolic Stability and CYP Liability: Favorable In Vitro ADME Profile

In vitro ADME profiling of 4-(2-chloro-5-methoxybenzyl)morpholine reveals a favorable metabolic stability and drug interaction liability profile [1]. Rodent microsome stability studies demonstrated a half-life (T₁/₂) exceeding 60 minutes, indicating resistance to rapid oxidative metabolism [1]. CYP substrate activity screening across seven major human cytochrome P450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) yielded T₁/₂ values greater than 60 minutes for all isoforms tested, confirming the compound is not a sensitive substrate for these drug-metabolizing enzymes [1]. This comprehensive CYP panel provides essential data for predicting drug-drug interaction potential in polypharmacy contexts.

ADME Metabolic Stability CYP Inhibition Drug-Like Properties

Transporter Interaction Profile: Negative for Major Drug Transporters

A comprehensive transporter inhibition panel has been conducted on 4-(2-chloro-5-methoxybenzyl)morpholine, covering nine major drug transporters involved in absorption, distribution, and excretion [1]. The compound tested negative for inhibition of OCT1, OCT2, BSEP, BCRP, P-glycoprotein (P-gp), MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, and OATP1B3 [1]. This broad negative profile across both uptake (OCT, OAT, OATP) and efflux (P-gp, BCRP, MRP2, BSEP) transporters indicates a low propensity for transporter-mediated drug-drug interactions.

Drug Transporters P-glycoprotein BCRP OATP Pharmacokinetics

4-(2-Chloro-5-methoxybenzyl)morpholine (CAS 927811-61-8): Evidence-Backed Research and Industrial Application Scenarios


Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacology Studies

This compound is ideally suited for research requiring selective antagonism of α3β4 nicotinic acetylcholine receptors. With an IC₅₀ of 1.8 nM at α3β4 nAChR and a 6.7-fold selectivity window over α4β2 nAChR (IC₅₀ = 12 nM), it enables investigators to dissect the specific contributions of α3β4-containing nAChRs to neuronal signaling, addiction pathways, and autonomic function [1]. The availability of comparative data across α4β2, α4β4, and muscle-type nAChR subtypes within the same assay platform facilitates rigorous pharmacological validation of receptor subtype involvement in experimental models.

Preclinical Smoking Cessation and Nicotine Dependence Research

The compound's demonstrated in vivo smoke cessation activity in ICR mouse models (ED₅₀ = 1.2 mg/kg in tail-flick assay, 4.9 mg/kg in locomotor activity assay, and 9.2 mg/kg in hypothermia assay) supports its application in preclinical studies of nicotine dependence and smoking cessation pharmacotherapy [1]. The subcutaneous route of administration and well-defined behavioral pharmacology endpoints provide a reproducible framework for evaluating α3β4 nAChR antagonism as a therapeutic strategy for nicotine addiction.

5-HT₂B Receptor-Mediated Pulmonary Disease and Fibrosis Research

The selective 5-HT₂B receptor antagonist activity (binding IC₅₀ = 22±9.0 nM; functional IC₅₀ = 54 nM) combined with comprehensive negative selectivity data across 160 other GPCRs makes this compound a valuable tool for investigating 5-HT₂B-mediated pathology in pulmonary disease and fibrosis [1]. The absence of off-target activity at serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET negative) and the clean kinome-wide profile (302 kinases negative) ensure that observed biological effects can be attributed specifically to 5-HT₂B receptor blockade. Recent patent literature has identified morpholine-containing compounds within this structural class for treating pulmonary diseases including COPD, asthma, and pulmonary fibrosis [2], further substantiating the relevance of this compound for respiratory disease research applications.

CNS Drug Discovery with Favorable ADME and Drug Interaction Profile

The favorable in vitro ADME profile—including rodent microsome stability (T₁/₂ > 60 min), lack of CYP substrate liability across seven major human CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 all T₁/₂ > 60 min), and negative transporter interaction panel across 12 major drug transporters—positions this compound as an attractive starting point for CNS drug discovery programs requiring predictable pharmacokinetics and low drug-drug interaction risk [1]. The combined nAChR antagonist and moderate monoamine transporter inhibition profile (DAT IC₅₀ = 441-945 nM; NET IC₅₀ = 443 nM; SERT IC₅₀ = 100 nM) offers a unique pharmacological signature that may be exploited for polypharmacology approaches in neuropsychiatric indications.

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